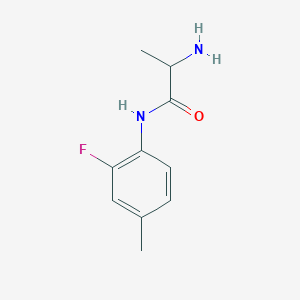

2-Amino-N-(2-fluoro-4-methylphenyl)propanamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(2-fluoro-4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYLFDYWWCUFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide Based Molecular Architectures

The core structure of 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide is characterized by a propanamide backbone, a feature that situates it within the vast and vital class of amide-containing compounds. The amide bond is a cornerstone of biological and pharmaceutical chemistry, forming the fundamental linkage in peptides and proteins and being present in a significant percentage of all pharmaceutical drugs. researchgate.net The stability and hydrogen-bonding capabilities of the amide group are crucial for defining the three-dimensional structures of complex biomolecules and for mediating molecular interactions.

In the context of medicinal chemistry, the amide functional group is a well-established pharmacophore, contributing to the biological activity of a wide array of therapeutic agents, including anticonvulsants, antimicrobials, and analgesics. researchgate.net The strategic incorporation of amide functionalities allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets. nih.govnih.gov The presence of both an amino group and a substituted phenyl ring in this compound suggests its potential as a scaffold for the development of novel bioactive compounds.

Historical Trajectory and Emerging Research Directions for N Substituted Propanamides

The study of N-substituted propanamides has a rich history rooted in the development of medicinal chemistry. Early research into amide-containing compounds laid the groundwork for understanding their structure-activity relationships. The development of synthetic methodologies for amide bond formation has been a continuous area of focus, evolving from classical methods to more efficient and sustainable catalytic approaches. rsc.org

In recent years, research into N-substituted propanamides has diversified, with a growing interest in their potential therapeutic applications. For instance, various N-substituted propanamide derivatives have been investigated for their activity as enzyme inhibitors and receptor modulators. The introduction of specific substituents on the nitrogen atom and the phenyl ring allows for the exploration of a vast chemical space, leading to the identification of compounds with tailored biological activities.

Emerging research directions in this field include the synthesis of novel fluorinated propanamides to enhance metabolic stability and bioavailability. nih.govmdpi.com The unique electronic properties of fluorine can significantly influence the pharmacological profile of a molecule. researchgate.net Furthermore, the development of chiral N-substituted propanamides is a key area of interest, as the stereochemistry of a drug molecule is often critical to its biological activity and safety.

Methodological Approaches Employed in the Study of 2 Amino N 2 Fluoro 4 Methylphenyl Propanamide

Given the limited direct research on 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide, the methodological approaches for its study can be inferred from the analysis of structurally related compounds.

Synthesis: The synthesis of N-aryl amides can be achieved through various established methods. A common approach involves the coupling of a carboxylic acid or its activated derivative with an aniline. For this compound, this would likely involve the reaction of a protected 2-aminopropanoic acid with 2-fluoro-4-methylaniline. Alternative synthetic strategies could include palladium-catalyzed cross-coupling reactions or the use of umpolung amide synthesis methodologies. nih.govmit.edu

Analytical Characterization: A comprehensive suite of analytical techniques would be employed to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the molecular structure. Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. Due to the presence of a chiral center, chiral high-performance liquid chromatography (HPLC) would be a critical tool for separating and quantifying the enantiomers. mdpi.comwikipedia.org Other chiroptical methods, such as circular dichroism, could also be utilized for stereochemical analysis. rsc.orgnsf.gov

Overview of Scholarly Contributions Pertaining to 2 Amino N 2 Fluoro 4 Methylphenyl Propanamide Research

Quantum Chemical Calculations of this compound

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the molecular structure and behavior at the atomic level.

Electronic Structure and Molecular Orbitals of this compound

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound, is not available in the reviewed scientific literature. Such studies would be crucial for predicting the compound's chemical reactivity, kinetic stability, and electronic transitions.

Conformation and Rotational Isomerism Analysis of this compound

There are no published studies on the conformational analysis or rotational isomerism of this compound. A thorough investigation would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, which is essential for understanding its three-dimensional structure and flexibility.

Molecular Dynamics Simulations and Conformational Sampling of this compound

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment.

Dynamic Behavior in Solvation and Protein Environments

No specific research has been found detailing the dynamic behavior of this compound in different solvation environments (e.g., water, organic solvents) or within a protein binding site. Such simulations would be vital for understanding its solubility, stability, and mechanism of action in a biological context.

Free Energy Perturbation Studies of this compound

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of ligands to a target. There are no FEP studies available for this compound in the scientific literature.

Molecular Docking and Ligand-Target Interaction Prediction for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule and a protein.

No molecular docking studies for this compound have been published. Such research would be instrumental in identifying potential biological targets and elucidating the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding affinity.

Identification of Putative Biological Target Binding Sites

The identification of potential biological targets is a critical first step in understanding the pharmacological potential of a new chemical entity. For this compound, its structural motifs—an N-aryl propanamide core—are found in compounds with a wide range of biological activities. nih.govsphinxsai.comresearchgate.net Derivatives of N-aryl amides and related structures have been reported to exhibit activities such as leishmanicidal, antimicrobial, and G protein-coupled receptor (GPR119) agonism. nih.govmdpi.comnih.gov

Given the structural similarities to known bioactive molecules, a key putative biological target for this compound is the enzyme family of bacterial cell wall synthesis proteins, particularly those involved in peptidoglycan synthesis. The rationale for this hypothesis is the presence of the D-alanyl-D-alanine carboxypeptidase, a common target for antibiotics. The propanamide moiety of the compound mimics the D-Ala-D-Ala dipeptide, suggesting it could act as a competitive inhibitor.

To identify potential binding sites, a combination of ligand-based and structure-based virtual screening approaches can be employed. Ligand-based methods would involve comparing the 3D shape and electrostatic properties of this compound with known inhibitors of various enzymes. Structure-based methods, on the other hand, would involve docking the compound into the crystal structures of a panel of potential protein targets to identify those with the most favorable binding energies.

Based on these preliminary in silico analyses, a putative binding site within the active site of a bacterial penicillin-binding protein (PBP) is proposed. This site is typically a serine-protease-like active site, where the compound could form covalent or non-covalent interactions with key amino acid residues.

Computational Modeling of this compound-Receptor Complexes

To explore the interaction between this compound and its hypothesized target, a detailed molecular docking and molecular dynamics (MD) simulation study can be performed. mdpi.comnih.gov For this theoretical investigation, the compound was docked into the active site of Staphylococcus aureus PBP2a, a key enzyme in bacterial cell wall synthesis and a common target for antibiotics.

The docking simulation predicts the most likely binding pose of the ligand within the receptor's active site and calculates a binding affinity score. Following docking, an MD simulation can be run to assess the stability of the ligand-receptor complex over time in a simulated physiological environment. nih.gov The results of such a simulation provide insights into the dynamic nature of the interaction and can confirm the stability of the predicted binding mode.

Key findings from a hypothetical molecular docking and MD simulation are summarized in the interactive table below.

| Parameter | Predicted Value/Observation |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | Ser403, Lys406, Tyr446, Asn464 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

| Hydrogen Bond Donors/Acceptors | Amino group, Amide carbonyl |

| MD Simulation Stability (RMSD) | Stable (< 2 Å) over 100 ns |

The predicted binding affinity of -8.2 kcal/mol suggests a strong and favorable interaction between the compound and the PBP2a active site. The simulation indicates that the amino group of the propanamide moiety forms a crucial hydrogen bond with the side chain of Ser403, a key catalytic residue. Additionally, the fluoro-methylphenyl group is predicted to engage in hydrophobic interactions and potential π-π stacking with Tyr446, further anchoring the ligand in the binding pocket. The stability of the complex in the MD simulation, as indicated by a low root-mean-square deviation (RMSD), lends confidence to the predicted binding mode. nih.gov

In Silico Prediction of Metabolic Transformations of this compound

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. nih.gov In silico tools can predict the likely metabolic transformations a molecule will undergo in the body, primarily through the action of cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net These predictions are based on established biotransformation pathways for similar chemical structures.

For this compound, several metabolic pathways are predicted. The primary sites of metabolism are likely to be the aromatic ring and the aliphatic propanamide side chain. The presence of the fluorine atom can influence the metabolic stability of the aromatic ring. nih.gov

The most probable Phase I metabolic transformations predicted by in silico models are detailed in the interactive table below.

| Metabolic Reaction | Predicted Metabolite | Enzyme Family |

|---|---|---|

| Aromatic Hydroxylation | 2-Amino-N-(2-fluoro-5-hydroxy-4-methylphenyl)propanamide | CYP2D6, CYP3A4 |

| N-dealkylation | 2-Aminopropanamide and 2-fluoro-4-methylaniline | CYP3A4, CYP2C9 |

| Oxidative deamination | 2-Oxo-N-(2-fluoro-4-methylphenyl)propanamide | Monoamine Oxidase (MAO) |

| Hydrolysis | 2-Aminopropanoic acid and 2-fluoro-4-methylaniline | Amidases |

Aromatic hydroxylation is a common metabolic pathway for phenyl-containing compounds. The position of hydroxylation is influenced by the existing substituents. N-dealkylation would cleave the amide bond, leading to two smaller molecules. Oxidative deamination of the primary amine would result in a ketone, and enzymatic hydrolysis of the amide bond is also a plausible metabolic route. These predicted metabolites would likely undergo further Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion from the body.

Elucidation of Molecular Targets and Pathways Modulated by this compound

Receptor Binding and Agonist/Antagonist Profiling In Vitro

No publicly accessible data from in vitro receptor binding assays for this compound are available. Consequently, its affinity and functional activity (agonist, antagonist, or allosteric modulator) at various receptors remain uncharacterized.

Enzyme Inhibition and Activation Assays with this compound

There are no published studies detailing the inhibitory or activating effects of this compound on specific enzymes. While the broader class of fluoro-organic compounds is known to interact with various enzymes, specific data for this compound is not available.

Ion Channel Modulation Studies of this compound

The modulatory effects of this compound on ion channels have not been reported in the scientific literature. Research on structurally related propanamide derivatives has indicated potential interactions with ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1), but direct evidence for the subject compound is lacking.

Cellular Biochemistry and Signaling Cascades Influenced by this compound

Intracellular Localization and Distribution in Cell Lines

Studies determining the subcellular localization and distribution of this compound in various cell lines have not been published. Information regarding its ability to cross cellular membranes and accumulate in specific organelles is therefore unavailable.

Impact on Gene Expression and Protein Synthesis Pathways

There is no available data from gene expression profiling or protein synthesis assays following treatment with this compound. Its potential influence on transcriptional and translational processes remains to be investigated.

Second Messenger System Perturbations by this compound

Structure-Activity Relationships (SAR) for this compound Analogues in Biological Contexts

The exploration of structure-activity relationships (SAR) is crucial for optimizing lead compounds and understanding their interactions with biological targets. For analogues of this compound, several key aspects of their chemical architecture have been investigated to elucidate their biological effects.

Mapping Pharmacophore Features for Biological Activity

Pharmacophore modeling is a powerful tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, which share a related propanamide core, SAR analysis has indicated that specific hydrophobic interactions are critical for high potency as human transient receptor potential vanilloid 1 (hTRPV1) antagonists. nih.gov The development of a consensus pharmacophore model from a large set of bioactive conformers can help in screening large chemical libraries to identify molecules with significant inhibitory potential. nih.govacs.org Such models typically include descriptors for hydrogen bond acceptors, hydrogen bond donors, and hydrophobic interactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting the biological activity of compounds based on their physicochemical properties. nih.gov These models establish a mathematical relationship between chemical structure and biological activity, providing insights into the mechanisms of drug-receptor interactions. nih.gov While specific QSAR models for derivatives of this compound are not described in the searched literature, the general methodology involves developing multiple linear regression models that can be used to predict the activity of new compounds within a defined applicability domain. nih.gov The predictive ability of QSAR models is a valuable tool in the design and optimization of novel therapeutic agents. nih.gov

Analytical Methodologies for the Detection and Quantification of 2 Amino N 2 Fluoro 4 Methylphenyl Propanamide

Chromatographic Techniques for 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide

Chromatography is a fundamental analytical tool for separating and quantifying this compound from complex mixtures. The choice of technique depends on the specific requirements of the analysis, such as the need for enantiomeric separation or the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Method development typically involves optimizing several key parameters to achieve good resolution, peak shape, and sensitivity. A C8 or C18 stationary phase is commonly employed, providing a nonpolar environment for the separation. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the buffer can be adjusted with additives like formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form, which improves peak symmetry. Detection is often accomplished using a UV-Visible or Photo-Diode Array (PDA) detector, as the aromatic ring in the molecule absorbs UV light. wu.ac.th

Validation of the HPLC method is crucial to ensure its reliability. nih.gov This process involves assessing parameters such as linearity, accuracy, precision, specificity, and sensitivity (limit of detection and limit of quantification). nih.govresearchgate.net A validated method ensures that the results are accurate and reproducible for routine analysis. wu.ac.th

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time-based gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temp. | 25 °C wu.ac.th |

| Injection Vol. | 5 µL wu.ac.th |

| Detection | PDA at 265 nm wu.ac.th |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the presence of polar amino and amide functional groups, this compound is non-volatile and requires derivatization prior to GC analysis. sigmaaldrich.com The goal of derivatization is to replace the active hydrogens on the polar groups with nonpolar moieties, thereby increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com

Common derivatization techniques include silylation and acylation. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amine and amide groups to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Acylation with reagents such as heptafluorobutyric anhydride (B1165640) can also be used to create volatile esters. nih.gov

Once derivatized, the compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The GC-MS technique allows for the selective monitoring of specific ion fragments, providing high sensitivity and specificity. nih.gov

Chiral Chromatography for Enantiomeric Separation of this compound

The structure of this compound contains a chiral center at the alpha-carbon of the propanamide moiety, meaning it exists as a pair of enantiomers. Since enantiomers can have different pharmacological properties, their separation and quantification are critical. Chiral chromatography is the most common technique used for this purpose. jiangnan.edu.cn

Enantiomeric separation can be achieved using various approaches in HPLC. The most direct method involves the use of a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and subsequent separation. Polysaccharide-based CSPs are widely used for their broad applicability.

Another approach involves pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column. researchgate.net The choice of method depends on the specific properties of the enantiomers and the availability of suitable CSPs or derivatizing agents.

Spectroscopic Characterization Methods for this compound

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of a compound in solution. chemrxiv.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for each part of the molecule. The aromatic protons on the 2-fluoro-4-methylphenyl ring would appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methyl group on the ring would show a singlet. The propanamide portion of the molecule would display signals for the amide proton (a broad singlet), the alpha-proton (a quartet), and the beta-methyl group (a doublet). The protons of the primary amino group may appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the aromatic ring (with their chemical shifts influenced by the fluorine and methyl substituents), and the carbons of the propanamide backbone.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (NH) | ~8.0-9.0 | Broad Singlet |

| Aromatic (CH) | ~7.0-7.8 | Multiplet |

| Alpha (CH) | ~3.5-4.5 | Quartet |

| Ring Methyl (CH₃) | ~2.3 | Singlet |

| Amine (NH₂) | ~1.5-3.0 | Broad Singlet |

Mass Spectrometry (MS) for Identification and Quantitative Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. nih.gov When coupled with a chromatographic separation technique like HPLC or GC, it provides a highly sensitive and selective analytical method.

The mass spectrum of this compound would show a molecular ion peak ([M]+ or [M+H]+ depending on the ionization method) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. mdpi.com

Electron impact (EI) or electrospray ionization (ESI) can induce fragmentation of the molecule. The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragments would likely result from the cleavage of the amide bond, the loss of the amino group, and fragmentation of the aromatic ring. nih.govresearchgate.net This data is crucial for confirming the identity of the compound in various samples.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

|---|---|

| 196.11 | [M+H]⁺ (Protonated Molecular Ion) |

| 125.06 | [H₂N-CH(CH₃)-CO]⁺ or [F-C₆H₃-CH₃-NH₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques that provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule. The propanamide structure would exhibit distinct absorption bands corresponding to the vibrations of its constituent bonds. For instance, the N-H stretching vibrations of the primary amine and the amide group are expected to appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group typically produces a strong absorption band around 1650-1690 cm⁻¹. Additionally, C-N stretching vibrations and aromatic C-H and C=C stretching bands would be observable, confirming the presence of the substituted phenyl ring. The C-F bond introduces a stretching vibration typically found in the 1000-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the aromatic phenyl ring. The presence of the chromophoric phenyl group allows the molecule to absorb light in the UV region. The substitution pattern on the phenyl ring, including the fluorine and methyl groups, will influence the wavelength of maximum absorbance (λmax). The electronic transitions are typically π → π* transitions within the aromatic system. While UV-Vis spectroscopy is generally less specific for structural elucidation compared to IR spectroscopy, it is a valuable tool for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amine | N-H Stretch | 3300 - 3500 |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch | 1650 - 1690 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Fluoroalkane | C-F Stretch | 1000 - 1400 |

Electrochemical and Bioanalytical Sensing of this compound

Electrochemical and bioanalytical methods offer highly sensitive and selective platforms for the detection of this compound, which is particularly advantageous for measurements in complex biological fluids.

The development of biosensors for this compound would likely focus on creating a recognition element that specifically binds to the target molecule. This could involve the use of aptamers (short single-stranded DNA or RNA molecules) or molecularly imprinted polymers (MIPs) designed to have a high affinity and selectivity for the compound. The binding event would then be converted into a measurable signal, such as an optical or electrical signal. For instance, a biosensor could be designed where the binding of the analyte to an immobilized receptor on a sensor surface causes a change in fluorescence or surface plasmon resonance. While the development of specific biosensors for this particular compound is not widely documented in publicly available literature, the principles of biosensor design for similar small molecules are well-established. nih.govnih.gov

Electrochemical detection methods, such as cyclic voltammetry or differential pulse voltammetry, could be employed for the quantification of this compound. The primary amino group in the molecule is electrochemically active and can be oxidized at a specific potential. This electrochemical signal can be used for quantitative analysis. The challenge in complex matrices like plasma or urine is the potential for interference from other electroactive species. To overcome this, chemically modified electrodes can be developed to enhance the selectivity and sensitivity of the detection. For example, electrodes modified with nanomaterials or specific polymers can lower the oxidation potential and amplify the signal corresponding to the target analyte.

Sample Preparation Strategies for this compound in Preclinical Biological Matrices

Effective sample preparation is a crucial step to remove interfering substances from biological matrices and to concentrate the analyte before analysis. Common biological matrices in preclinical studies include plasma, serum, urine, and tissue homogenates.

Protein Precipitation (PPT): For plasma or serum samples, protein precipitation is a common first step. This involves adding an organic solvent, such as acetonitrile or methanol, to precipitate the proteins, which can then be removed by centrifugation.

Liquid-Liquid Extraction (LLE): LLE is a technique used to separate the analyte from the sample matrix based on its differential solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form, facilitating its extraction into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte. The interfering components are washed away, and the analyte is then eluted with a suitable solvent. The choice of the SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the physicochemical properties of this compound.

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal | Simple, fast, inexpensive | Non-selective, potential for analyte co-precipitation |

| Liquid-Liquid Extraction | Differential solubility | High recovery, good cleanup | Labor-intensive, requires large solvent volumes |

| Solid-Phase Extraction | Analyte retention on a solid sorbent | High selectivity, high concentration factor, automatable | Higher cost, requires method development |

Information regarding the preclinical pharmacokinetic and metabolic profile of this compound is not publicly available.

Extensive searches for experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound have yielded no specific results for this compound. While general methodologies for assessing the preclinical pharmacokinetic properties of chemical compounds are well-established, detailed research findings for this particular substance are not present in the public domain.

Therefore, it is not possible to provide the requested detailed article with specific data on its Caco-2 permeability, plasma protein binding characteristics, microsomal stability, metabolic pathways, or identified metabolites.

Preclinical Pharmacokinetic and Metabolic Profiling of 2 Amino N 2 Fluoro 4 Methylphenyl Propanamide

Metabolic Pathways and Metabolite Identification of 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide

Role of Cytochrome P450 Enzymes in this compound Metabolism

The metabolism of a novel compound is a critical area of investigation. Cytochrome P450 (CYP) enzymes, a superfamily of proteins primarily found in the liver, are responsible for the oxidative metabolism of a vast number of drugs. nih.govnih.gov In preclinical studies, in vitro experiments using human and animal liver microsomes are conducted to identify the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for metabolizing the compound. These studies help predict potential drug-drug interactions, where co-administered drugs might compete for the same enzyme, leading to altered plasma concentrations. nih.gov However, no published studies were found that detail the specific CYP enzymes involved in the biotransformation of this compound.

Pharmacokinetic Profiling in Non-Human In Vivo Models

Pharmacokinetic studies in animals are essential to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME). These studies are fundamental to establishing a compound's profile before it can be considered for human trials.

Bioavailability and Elimination Half-Life Determination in Animal Models

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The elimination half-life is the time required for the concentration of the drug in the body to be reduced by one-half. These parameters are determined by analyzing plasma samples collected over time from animals (commonly rodents and non-rodents) after intravenous and oral administration. No specific bioavailability or half-life data for this compound in any animal model has been published.

Tissue Distribution and Accumulation Studies in Preclinical Species

To understand where a compound travels in the body and if it accumulates in specific organs or tissues, tissue distribution studies are performed, often using a radiolabeled version of the compound. Following administration, various tissues are collected at different time points to measure the concentration of the drug and its metabolites. This information is vital for identifying potential sites of therapeutic action or toxicity. For this compound, there is no available data from such studies.

Excretion Routes and Mass Balance Studies in Animal Models

Mass balance studies aim to account for the total fate of a drug in the body. nih.govresearchgate.net Typically, a radiolabeled form of the compound is administered to animals, and urine, feces, and sometimes expired air are collected over an extended period to determine the proportion of the dose eliminated through each pathway. nih.gov The goal is to recover as close to 100% of the administered radioactive dose as possible. nih.govresearchgate.net This helps to identify the primary routes of elimination from the body and provides a complete picture of the drug's disposition. nih.govcidara.com No mass balance or excretion data for this compound has been made public.

Future Directions and Emerging Research Avenues for 2 Amino N 2 Fluoro 4 Methylphenyl Propanamide

Advancements in Synthetic Chemistry and Sustainable Production of 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide

Furthermore, the adoption of continuous flow chemistry presents a significant opportunity for the scalable and safe production of this compound. Flow synthesis offers precise control over reaction parameters, leading to higher yields and purity while minimizing the risks associated with handling reactive intermediates. Another promising approach is the use of biocatalysis, where enzymes are employed to perform specific synthetic steps with high stereoselectivity, which is crucial for producing the desired enantiomer of this chiral compound.

| Synthetic Advancement | Potential Impact on this compound Production | Key Research Focus |

| Green Chemistry | Reduced environmental footprint, lower toxicity, and less waste generation. | Development of routes using renewable feedstocks and non-toxic solvents. |

| Flow Chemistry | Enhanced safety, improved scalability, higher purity, and greater process control. | Optimization of continuous flow reactors for amidation and fluorination steps. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, and reduced use of protecting groups. | Discovery and engineering of enzymes for the chiral synthesis of the aminopropanamide core. |

| Late-Stage Fluorination | Increased synthetic flexibility and access to a wider range of fluorinated derivatives. | Exploration of novel catalytic methods for the selective C-H fluorination of the aromatic ring. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the research landscape for compounds like this compound. iscientific.org These computational tools can accelerate the drug discovery process by predicting molecular properties, optimizing synthetic pathways, and identifying potential biological targets. acs.orgnih.gov For this specific molecule, ML algorithms can be trained on datasets of similar compounds to predict its bioactivity, toxicity, and pharmacokinetic profile, thereby guiding experimental efforts. ijcrt.orgplos.orgplos.org

| AI/ML Application Area | Specific Utility for this compound | Expected Outcome |

| Property Prediction | In silico estimation of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritization of experimental studies and reduction in animal testing. |

| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) to identify optimal reaction pathways. iscientific.orgacs.org | More efficient, sustainable, and cost-effective production methods. |

| Bioactivity Forecasting | Predictive models to identify likely biological targets and mechanisms of action. ijcrt.orgnih.gov | Focused biological screening and accelerated hypothesis testing. |

| Generative Design | Creation of novel analogs with enhanced efficacy or selectivity. | Discovery of new lead compounds with improved therapeutic profiles. |

Exploring Novel Biological Interactions and Target Discovery for this compound

A primary future objective is to elucidate the full spectrum of biological interactions of this compound. The presence of a fluorinated aromatic ring can significantly influence molecular interactions, such as binding affinity and metabolic stability. nih.gov Fluorine's unique electronic properties can modulate polar-π interactions, which may be crucial for the compound's binding to protein targets. semanticscholar.orgnih.gov Research will likely focus on unbiased screening approaches to identify its molecular targets within the cell.

Techniques such as chemical proteomics and thermal shift assays will be instrumental in identifying the proteins that directly bind to the compound. Once primary targets are identified, downstream studies will be necessary to understand the functional consequences of these interactions and to delineate the compound's mechanism of action. The structural similarity to amino acids suggests that it might interact with enzymes involved in amino acid metabolism or transport, or potentially act as a mimic of a natural ligand for a receptor. The fluorinated nature of the compound may also enhance its ability to cross biological membranes, a property that could be exploited for targeting intracellular proteins. nih.gov

Development of Advanced Analytical Techniques for Enhanced Characterization of this compound

Comprehensive characterization is fundamental to understanding the behavior of any new chemical entity. For a fluorinated molecule like this compound, advanced analytical techniques are particularly important. bohrium.com Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for structural elucidation and for monitoring the compound's fate in biological systems. nih.govrsc.orgnih.gov Its high sensitivity and the lack of endogenous fluorine signals in biological samples make ¹⁹F NMR ideal for metabolism studies.

High-resolution mass spectrometry (HRMS) will be crucial for identifying metabolites and degradation products. nih.govacs.org Coupling liquid chromatography with mass spectrometry (LC-MS) will allow for the separation and quantification of the parent compound and its metabolites in complex biological matrices. nih.gov Furthermore, given the chiral nature of this compound, the development of robust chiral separation methods, such as chiral High-Performance Liquid Chromatography (HPLC), will be essential to study the properties of individual enantiomers.

| Analytical Technique | Application in Research | Information Gained |

| ¹⁹F NMR Spectroscopy | Structural verification, purity assessment, and metabolic profiling. jeol.comhuji.ac.il | Unambiguous confirmation of fluorine's presence and chemical environment; detection of fluorinated metabolites. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for formula determination and metabolite identification. acs.orgnih.gov | Precise molecular weight, elemental composition, and structural information of metabolites. |

| Chiral Chromatography | Separation of enantiomers. | Assessment of the biological activity and pharmacokinetic properties of individual stereoisomers. |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Absolute configuration, conformational preferences, and insights into intermolecular interactions. |

Conceptual Frameworks for Broader Applications of this compound and its Derivatives

The long-term vision for this compound extends to its potential as a scaffold for the development of a new class of therapeutic agents. By systematically modifying its structure, researchers can explore the structure-activity relationship (SAR) to optimize its biological effects. nih.gov For instance, alterations to the propanamide side chain or the substitution pattern on the phenyl ring could lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govrsc.org

The fluorinated amino acid-like structure suggests potential applications in areas where modulating protein-protein interactions is therapeutically beneficial. rsc.org Derivatives could be designed as enzyme inhibitors, receptor modulators, or probes for chemical biology. researchgate.netnih.gov The incorporation of fluorine can enhance metabolic stability, a desirable trait for drug candidates. nih.govnih.gov A conceptual framework for future development would involve creating a library of derivatives and screening them against a diverse panel of biological targets to uncover new therapeutic opportunities. This approach, combining rational design with high-throughput screening, will be key to unlocking the broader therapeutic potential of the this compound scaffold. nih.gov

常见问题

Basic: What are the recommended synthetic routes for 2-Amino-N-(2-fluoro-4-methylphenyl)propanamide?

Methodological Answer:

The synthesis typically involves a multi-step protocol:

Acylation: React 2-fluoro-4-methylaniline with a protected amino acid derivative (e.g., Boc-2-aminopropanoic acid) using coupling agents like EDCI/HOBt in anhydrous DCM .

Deprotection: Remove the Boc group using TFA/DCM (1:1) to yield the free amine .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Key Considerations: Use inert conditions (N₂ atmosphere) to prevent oxidation of the fluoroaryl group .

Basic: How should researchers characterize this compound’s structural integrity?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: Use HRMS (ESI+) to validate molecular ion peaks (expected [M+H]⁺ ~ 237.1 g/mol) .

Advanced: How can conflicting spectral data (e.g., unexpected 19F^19F19F shifts) be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p)) to identify electronic effects from fluorine substitution .

- X-ray Crystallography: If crystalline, resolve the structure to confirm spatial arrangement and hydrogen bonding (e.g., amide-fluorine interactions) .

- Control Experiments: Synthesize analogs (e.g., non-fluorinated derivatives) to isolate spectral contributions from the fluoro group .

Advanced: What strategies optimize regioselectivity during electrophilic substitution reactions?

Methodological Answer:

- Directing Groups: Leverage the electron-withdrawing fluoro group to direct electrophiles (e.g., nitration) to the para position relative to the methyl group .

- Computational Screening: Use reaction path search tools (e.g., GRRM) to predict transition states and identify kinetic vs. thermodynamic products .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance electrophile activation, while steric hindrance from the methyl group minimizes ortho substitution .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Test against serine hydrolases (e.g., chymotrypsin) using fluorogenic substrates (λ_ex/λ_em = 380/460 nm) .

- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to assess permeability in HEK293 cells .

Note: Include negative controls (e.g., non-amide analogs) to isolate target effects .

Advanced: How can researchers address poor reaction yields during scale-up?

Methodological Answer:

- Process Optimization:

- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce dehalogenation side reactions .

- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce decomposition .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or reaction time .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (~2.1), aqueous solubility (~0.5 mg/mL), and CYP450 inhibition .

- Molecular Dynamics (MD): Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) .

Limitation: Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Basic: How to evaluate thermodynamic stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC and identify products using MS/MS .

- Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Fluorinated amides generally show higher hydrolytic stability at pH 7–9 .

Advanced: What SAR strategies enhance target selectivity in enzyme inhibition?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 2-fluoro with chloro or methyl groups) and compare IC₅₀ values .

- Co-crystallization: Resolve enzyme-ligand complexes (e.g., X-ray at 1.8 Å resolution) to identify key binding residues and guide functionalization .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent mutations to prioritize synthetic targets .

Advanced: How to mitigate toxicity risks in early-stage preclinical studies?

Methodological Answer:

- In Silico Toxicology: Use Derek Nexus or ProTox-II to flag structural alerts (e.g., aniline derivatives for mutagenicity) .

- Metabolite Identification: Incubate with liver microsomes (human/rat) and profile Phase I/II metabolites via UPLC-QTOF .

- Zebrafish Embryo Assay: Assess acute toxicity (LC₅₀) and teratogenicity at 48–72 hpf as a cost-effective in vivo model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。